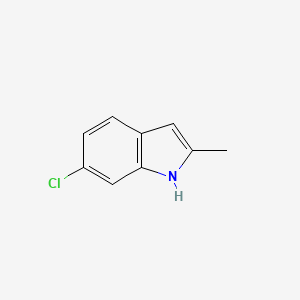

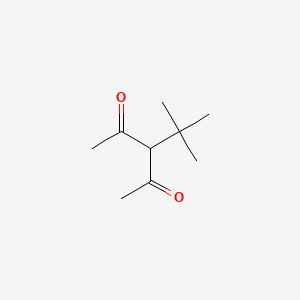

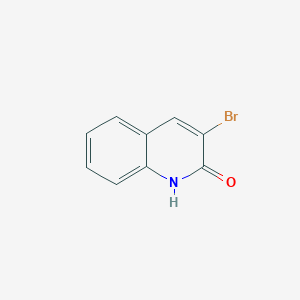

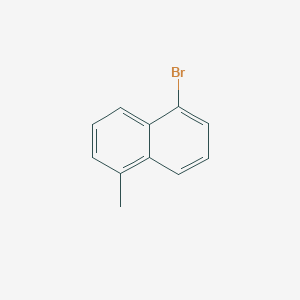

Ethyl 9h-fluoren-1-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information available on the synthesis of Ethyl 9H-fluoren-1-ylcarbamate, related compounds have been synthesized through various methods. For instance, a compound (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was prepared from 3-amino-9-ethylcarbazole and di-tert-butyl dicarbonate (Boc anhydride) in good yield . Another compound, tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)-amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate, was obtained in an overall yield of 59.5% via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .

Chemical Reactions Analysis

Ethyl carbamate, a related compound, is known to form in various fermented foods and beverages. It is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate . The reaction between urea and ethanol is exponentially accelerated at elevated temperatures .

科学的研究の応用

Photochemical Properties and Stability

Fluorene derivatives, including Ethyl 9h-fluoren-1-ylcarbamate, have been studied for their photochemical properties. One study investigated the photochemical decomposition of fluorene derivatives under one- and two-photon excitation, demonstrating the importance of understanding their stability for potential applications in photochemistry and photophysics (Corredor et al., 2006).

Metal-ion Sensing

A fluorene derivative was evaluated for its photophysical, photochemical, two-photon absorption, and metal ion sensing properties. This research showcases the potential use of fluorene derivatives, like Ethyl 9h-fluoren-1-ylcarbamate, in designing probes for metal ion sensing, with applications in various fields including environmental monitoring and biomedical diagnostics (Belfield et al., 2010).

Electrochemical Properties and Polymerization

The electrochemical copolymerization of a fluorene derivative with 3,4-ethylenedioxythiophene was studied, highlighting the unique properties of the resulting copolymer films. These properties include lower band gaps and specific resistance and capacitance characteristics, suggesting potential applications in electronic and optoelectronic devices (Bezgin et al., 2009).

Charge Transfer and Fluorescent Properties

Ethyl 9h-fluoren-1-ylcarbamate and similar fluorene derivatives have been studied for their intramolecular charge transfer and fluorescent properties, indicating their potential application in the development of new classes of fluorescent probes and materials for electroluminescence and electrofax (Song et al., 2009).

Safety And Hazards

将来の方向性

Future research could focus on understanding the formation, presence, and elimination strategies of Ethyl 9H-fluoren-1-ylcarbamate, similar to the studies conducted on ethyl carbamate in Chinese liquor . Additionally, the development of genetic engineering production of ethyl carbamate hydrolase and its application in degrading ethyl carbamate in Chinese liquor represents a promising future direction .

特性

IUPAC Name |

ethyl N-(9H-fluoren-1-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-2-19-16(18)17-15-9-5-8-13-12-7-4-3-6-11(12)10-14(13)15/h3-9H,2,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCBTEMDPJMHCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC2=C1CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298519 |

Source

|

| Record name | ethyl 9h-fluoren-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 9h-fluoren-1-ylcarbamate | |

CAS RN |

28314-06-9 |

Source

|

| Record name | NSC123838 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 9h-fluoren-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)